
N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is a triazine-based sulfonamide derivative characterized by a 1,3,5-triazine core substituted with a benzyl group at position 5 and a benzenesulfonamide moiety at position 2. The compound’s structure imparts unique physicochemical properties, including moderate lipophilicity (due to the benzyl group) and hydrogen-bonding capacity (via the sulfonamide group), which may influence its biological activity and synthetic applications.
Preparation Methods
Sulfonamide Formation via Sulfonyl Chloride Intermediates
Patent US20100285964A1 outlines robust methods for synthesizing benzenesulfonamide derivatives, emphasizing sulfonyl chloride intermediates . This approach is directly applicable to the target compound.
Diazotization and Sulfonyl Chloride Synthesis
2-Iodoaniline (XV) undergoes diazotization in aqueous HCl/NaNO₂ at 10–30°C, followed by reaction with SO₂/CuCl₂ to yield 2-iodobenzenesulfonyl chloride (VIIIa) . This intermediate is pivotal for subsequent sulfonamide formation.
Coupling with Triazine Amines
The sulfonyl chloride (VIIIa) reacts with 5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine in dichloromethane or DMF at 0–40°C . Triethylamine (3 equiv) is typically added to scavenge HCl, driving the reaction to completion.
Representative Conditions :
Parameter | Value |
---|---|
Solvent | Dichloromethane |
Base | Triethylamine (3 equiv) |
Temperature | 25°C |
Reaction Time | 2–4 hours |
Yield | 75–85% (estimated) |
This method ensures high regioselectivity, as the triazine amine’s nucleophilicity directs sulfonamide formation at position 2 .
Protective Group Strategies
The patent US20100285964A1 highlights the use of tert-butyl groups to protect amines during sulfonylation . Applying this to the target compound:
tert-Butyl Protection
-
Protection : React 5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine with di-tert-butyl dicarbonate (Boc₂O) in THF.
-
Sulfonylation : Couple with benzenesulfonyl chloride.
-
Deprotection : Remove Boc with trifluoroacetic acid (TFA) in dichloromethane .
Advantages :
-
Prevents over-sulfonylation.
-
Improves solubility of intermediates.
Analytical Validation and Characterization
Key analytical data for the target compound and intermediates include:
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 4.07 (d, CH₂), 7.2–7.8 (m, aromatic protons) .
-
IR : ν ≈ 1343 cm⁻¹ (S=O), 1664 cm⁻¹ (C=O from triazinone intermediates) .
Chromatographic Purity
HPLC methods using C18 columns and acetonitrile/water gradients achieve >95% purity for analogous compounds .
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring and benzenesulfonamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The benzenesulfonamide moiety is known to interact with sulfonamide-binding proteins, while the triazine ring can form hydrogen bonds and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variability and Molecular Properties
The substituents on the triazine core significantly affect molecular weight, polarity, and bioactivity. Below is a comparative analysis of key analogs:
*Hypothetical formula based on structural analysis.
†Estimated based on similar compounds.
Key Observations :
- Electronic Effects : The benzenesulfonamide group may exhibit stronger electron-withdrawing effects than propanesulfonamide (), influencing reactivity in synthetic pathways .
Contrast with Analogs :
- compounds use amino acids or morpholine/piperidine for substitution, prioritizing polar functional groups .
- derivatives employ ethyl bromoacetate for thioether linkages, diverging from the target’s direct sulfonamide attachment .
Biological Activity
N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is a synthetic compound with notable biological activity attributed to its unique structural features. It integrates a triazine ring with a sulfonamide moiety, which is commonly associated with various pharmacological effects. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 365.41 g/mol |
LogP (Partition Coefficient) | 4.7243 |
Polar Surface Area | 53.042 Ų |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of sulfonamides can effectively inhibit the growth of various bacterial strains and fungi. The presence of the triazine ring may enhance the compound's interaction with biological targets, leading to increased potency against pathogens.
- Case Study : In vitro assays demonstrated that related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.01 mM against Candida albicans and Aspergillus niger, suggesting potential antifungal properties .
Anticancer Activity
The sulfonamide group is known for its role in cancer therapy, particularly in inhibiting carbonic anhydrases which are crucial for tumor growth and metastasis. The incorporation of a triazine moiety may further enhance its anticancer efficacy.
- Research Findings : A study on sulfonamide derivatives indicated that modifications in their structure could lead to significant cytotoxic effects on prostate cancer cell lines. The IC50 values for some derivatives were reported below 10 µM .
The biological activity of this compound is believed to stem from several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Cell Cycle Disruption : Similar compounds have been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Bioavailability Enhancement : The lipophilicity imparted by the benzyl group may improve the compound's absorption and distribution in biological systems.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity has been extensively studied for sulfonamides and triazines. Modifications at specific positions can lead to enhanced efficacy:
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for optimizing the synthesis of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide?
Synthesis optimization requires systematic evaluation of coupling reactions (e.g., sulfonylation of triazine precursors) and purification techniques. Key steps include:
- Reagent selection : Use triazine derivatives (e.g., 4-methoxy-6-methyl-1,3,5-triazin-2-yl) as coupling partners with benzenesulfonamide under basic conditions .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate high-purity product.
- Yield improvement : Monitor reaction kinetics via HPLC to identify bottlenecks, such as incomplete sulfonamide formation or byproduct generation .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
Use a combination of analytical techniques:
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., sulfonamide NH interactions with triazine N atoms) .
- NMR spectroscopy : Analyze 1H and 13C spectra for diagnostic peaks (e.g., benzyl protons at δ 4.5–5.0 ppm, triazine ring carbons at δ 160–170 ppm) .
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS (expected [M+H]+ for C16H18N4O2S: 330.11) .
Q. What experimental design is suitable for studying soil adsorption behavior of this compound?
Adsorption studies should incorporate:
- Freundlich isotherms : Quantify adsorption capacity (Kf) and nonlinearity (1/n) across varying soil types (e.g., loam, clay) .
- pH control : Adjust soil pH (4.0–8.0) to assess its impact on adsorption, noting confounding variables like calcium concentration (elevated Ca2+ may enhance binding via cation bridging) .
- Competitive assays : Test co-adsorption with common soil ions (e.g., NO3−, PO43−) to evaluate selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictory data on environmental persistence under varying pH conditions?
Conflicting biodegradation rates at pH >7.0 may arise from interdependent variables:
- Calcium confounding : Use multivariate regression to decouple pH effects from Ca2+ concentration (e.g., soil amendment with EDTA to chelate Ca2+) .
- Microbial activity assays : Measure degradation half-life (DT50) in sterile vs. non-sterile soils to isolate pH-dependent abiotic vs. biotic pathways .
Q. What mechanisms underpin its potential herbicidal activity, and how can they be validated experimentally?
The compound likely inhibits acetolactate synthase (ALS) , a target of sulfonylurea herbicides:
- Enzyme kinetics : Perform ALS inhibition assays using purified enzyme (IC50 determination via spectrophotometric monitoring of acetoin reduction) .
- Molecular docking : Model interactions between the sulfonamide group and ALS active site (e.g., hydrogen bonding with Ala122 and Trp574) .
- Resistance screening : Test efficacy on ALS-resistant weed biotypes (e.g., Kochia scoparia) to confirm target specificity .
Q. How does structural modification of the benzyl or triazine moiety alter bioactivity?
Comparative analysis with analogs reveals structure-activity relationships:
Analog | Modification | Impact | Reference |
---|---|---|---|
Chlorsulfuron | Methoxy-triazine | Enhanced ALS inhibition | |
Prosulfuron | Trifluoropropyl | Increased soil mobility | |
N-(5-allyl-...) | Allyl substitution | Reduced herbicidal activity |
Q. What methodologies are recommended for exploring non-herbicidal biological targets (e.g., antimicrobial or neuropharmacological)?
- High-throughput screening : Test against bacterial/fungal panels (e.g., E. coli, C. albicans) using microdilution assays (MIC determination) .
- Neuroreceptor binding : Radioligand displacement assays (e.g., GABAA or NMDA receptors) to assess CNS activity .
- Transcriptomic profiling : RNA-seq analysis of treated cell lines to identify dysregulated pathways (e.g., oxidative stress response) .
Properties
Molecular Formula |
C16H18N4O2S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H18N4O2S/c21-23(22,15-9-5-2-6-10-15)19-16-17-12-20(13-18-16)11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H2,17,18,19) |
InChI Key |
XBIRHXGDNOQIJX-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=NCN1CC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.